molecular formula C14H30NaO4S+ B094223 Sotradecol CAS No. 139-88-8

Sotradecol

Cat. No. B094223
CAS RN: 139-88-8
M. Wt: 317.44 g/mol
InChI Key: FVEFRICMTUKAML-UHFFFAOYSA-M
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Patent
US07125446B2

Procedure details

Ink I-1 containing inventive Dye 1 was prepared by dissolving 0.57 g dye, 1 g 1,5-pentanediol, 0.2 g 1,2-hexanediol, 0.6 g 2-pyrrolidinone, 0.04 g Tergitol 15-S-9 and 0.03 g Surfynol 465® (Air Products Co.) in enough water to give a total weight of 10 g. Ink I-2 was made in the same way except 0.52 g of inventive Dye 2 was used.
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step Two
Quantity
0.2 g
Type
reactant
Reaction Step Three
Quantity
0.6 g
Type
reactant
Reaction Step Four
Quantity
0.04 g
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH2:1](O)CCCCO.C(O)C(O)CCCC.N1CCCC1=O.CCCCC([CH2:29][CH2:30][CH:31]([O:36]S([O-])(=O)=O)[CH2:32][CH:33]([CH3:35])[CH3:34])CC.[Na+]>O>[CH3:35][CH:33]([CH2:32][C:31]([OH:36])([C:30]#[CH:29])[CH3:1])[CH3:34] |f:3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Two
Name
Quantity
1 g
Type
reactant
Smiles
C(CCCCO)O
Step Three
Name
Quantity
0.2 g
Type
reactant
Smiles
C(C(CCCC)O)O
Step Four
Name
Quantity
0.6 g
Type
reactant
Smiles
N1C(CCC1)=O
Step Five
Name
Quantity
0.04 g
Type
reactant
Smiles
CCCCC(CC)CCC(CC(C)C)OS(=O)(=O)[O-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
Ink I-1 containing inventive Dye 1
CUSTOM
Type
CUSTOM
Details
was prepared
DISSOLUTION
Type
DISSOLUTION
Details
by dissolving 0.57 g

Outcomes

Product
Name
Type
product
Smiles
CC(C)CC(C)(C#C)O
Measurements
Type Value Analysis
AMOUNT: MASS 0.03 g
YIELD: CALCULATEDPERCENTYIELD 188.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.